molecular formula C17H18N2 B2769022 2-Benzyl-1-propylbenzimidazole CAS No. 65202-75-7

2-Benzyl-1-propylbenzimidazole

Cat. No. B2769022
CAS RN: 65202-75-7
M. Wt: 250.345
InChI Key: GVVCOEAQRZLIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-propylbenzimidazole is a chemical compound with the molecular formula C17H18N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Benzimidazole derivatives have been extensively used in the pharmaceutical industry due to their wide range of pharmacological properties .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including those similar in structure to "2-Benzyl-1-propylbenzimidazole," have been found to possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. These compounds are being developed for their antitumor potential, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Their structural simplicity and ease of synthesis offer scope for the development of new chemical entities for various human diseases and disorders, especially cancer treatment (Kamal et al., 2015).

Synthetic Procedures for Benzazoles

The development of new procedures to access compounds with guanidine moieties, such as "2-Benzyl-1-propylbenzimidazole," demonstrates the compound's potential as a therapeutic agent. The synthetic chemists' interest in these molecules stems from their diverse biological activities and their application in clinical settings as antihistaminic, anthelmintic, and fungicide agents. The versatility of the guanidine group bonded to a benzazole ring could modify the biological activity of these heterocycles, making them significant in medicinal chemistry (Rosales-Hernández et al., 2022).

Benzimidazole Fungicides

Benzimidazoles, including structures similar to "2-Benzyl-1-propylbenzimidazole," serve as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is utilized in both agricultural fungicides and potential cancer chemotherapy agents. The research into benzimidazoles' mode of action is instrumental in understanding their biological impacts, offering insights into their diverse applications ranging from agriculture to medicine (Davidse, 1986).

S-Arylation of 2-Mercaptobenzazoles

The synthesis of 2-arylthio-benzazoles, related to the structural class of "2-Benzyl-1-propylbenzimidazole," highlights the compound's pharmacological relevance. These derivatives have gained attention for their diverse biological and pharmacological properties, facilitating the development of efficient strategies for their synthesis. The general applicability of the C–S cross-coupling method for constructing various 2-arylthio-benzazoles underlines the potential of these compounds in drug development and other scientific research applications (Vessally et al., 2018).

Future Directions

Benzimidazole derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and have been extensively explored as potential inhibitors of various enzymes involved in a wide range of therapeutic uses . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is a major goal in the context of today’s COVID-19 pandemic . Therefore, the future research on 2-Benzyl-1-propylbenzimidazole and other benzimidazole derivatives could focus on their potential as therapeutic agents for various diseases.

properties

IUPAC Name

2-benzyl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCOEAQRZLIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1-propylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.